REACTION_CXSMILES
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[Na].[OH:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.F[C:10]1N=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#[N:13].[C:18](OCC)(=O)C.C([O-])(O)=O.[Na+]>CN(C)C=O>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][C:14]2[CH:15]=[CH:16][CH:18]=[CH:10][C:11]=2[C:12]#[N:13])[CH:4]=1 |f:0.1,4.5,^1:0|
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Name
|
|
Quantity
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2.54 g
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Type
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reactant
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Smiles
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[Na].OC=1C=NC=CC1
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Name
|
|
Quantity
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3.32 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC=N1
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Name
|
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Quantity
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50 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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was filtered
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Type
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CUSTOM
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Details
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to remove black tar
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×30 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on silica gel
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Name
|
|
Type
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product
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Smiles
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N1=CC(=CC=C1)OC1=C(C#N)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |